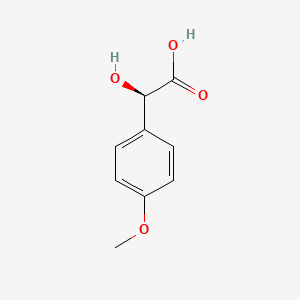

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of phenylacetic acid, featuring a hydroxyl group and a methoxy group on the aromatic ring. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds, indicating its role as a plant growth retardant . Additionally, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . The interactions of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid with these biomolecules are crucial for understanding its biochemical properties.

Cellular Effects

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid influences various types of cells and cellular processes. It has been found in human saliva, blood, and urine, indicating its presence and potential effects on human cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a plant growth retardant suggests that it may interfere with cellular processes related to growth and development in plants . Understanding the cellular effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.

Molecular Mechanism

The molecular mechanism of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can change over time. Its stability and degradation are important factors to consider in in vitro and in vivo studies. The compound’s long-term effects on cellular function have been observed in various studies. For example, its role as a plant growth retardant indicates that it may have prolonged effects on plant cells . Understanding the temporal effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that this compound can inhibit the germination of cress and lettuce seeds, indicating its potential toxic or adverse effects at high doses . Understanding the dosage effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its safe and effective use in biochemical research.

Metabolic Pathways

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . Understanding the metabolic pathways of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.

Transport and Distribution

The transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid within cells and tissues are important factors to consider. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, its presence in human saliva, blood, and urine indicates its distribution within the human body . Understanding the transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral oxazaborolidine.

Industrial Production Methods

In industrial settings, the production of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 4-methoxyphenylacetone.

Reduction: Formation of 4-methoxyphenylethanol.

Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylacetic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-Hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Phenylacetic acid: Lacks both the hydroxyl and methoxy groups, making it a simpler and less functionalized compound.

Uniqueness

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective interactions in biological systems.

Biological Activity

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid, also known as 4-Methoxyphenylacetic acid, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀O₄

- CAS Number : 20714-89-0

- Log P : 0.74 (indicating moderate lipophilicity)

- Solubility : Soluble in organic solvents, with limited water solubility.

1. Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell cycle progression. For instance, exposure to this compound resulted in a decrease in viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2), with IC₅₀ values of 75.4 µg/mL and 81.38 µg/mL, respectively .

- Case Studies : In a study involving human cervical cancer cells (HeLa), treatment with 200 µM of the compound led to an 88% decrease in cell proliferation, indicating potent antiproliferative effects .

| Cancer Cell Line | IC₅₀ Value (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 75.4 | Apoptosis induction |

| HepG2 | 81.38 | Apoptosis induction |

| HeLa | 200 | 88% Proliferation inhibition |

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling pathways . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, revealing its ability to scavenge free radicals effectively. This activity may contribute to its protective effects against oxidative stress-related diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it does not significantly permeate the blood-brain barrier (BBB) and is not a substrate for major cytochrome P450 enzymes, suggesting a favorable safety profile for systemic administration without significant drug-drug interactions .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development in oncological therapies.

- Anti-inflammatory Treatments : The anti-inflammatory properties could be leveraged in conditions such as arthritis or other inflammatory diseases.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.